molecular formula C20H14N2O3S B2978752 N-(2-(thiophene-3-carboxamido)phenyl)benzofuran-2-carboxamide CAS No. 1207054-12-3

N-(2-(thiophene-3-carboxamido)phenyl)benzofuran-2-carboxamide

Cat. No.: B2978752
CAS No.: 1207054-12-3
M. Wt: 362.4
InChI Key: XSDXUWDFLFPGCQ-UHFFFAOYSA-N
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Description

N-(2-(thiophene-3-carboxamido)phenyl)benzofuran-2-carboxamide is a complex organic compound that integrates a thiophene ring, a benzofuran moiety, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(thiophene-3-carboxamido)phenyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes scaling up the reactions, using continuous flow reactors, and employing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA), leading to sulfoxides or sulfones.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) to yield corresponding alcohols or amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3).

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA, under mild to moderate temperatures.

    Reduction: LiAlH4, sodium borohydride (NaBH4), under anhydrous conditions.

    Substitution: Halogens, HNO3, often in the presence of catalysts like iron (Fe) or aluminum chloride (AlCl3).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-(2-(thiophene-3-carboxamido)phenyl)benzofuran-2-carboxamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(thiophene-3-carboxamido)phenyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: It binds to the active sites of enzymes, inhibiting their activity. This is particularly relevant for kinases and proteases involved in cancer and inflammatory pathways.

    Pathways: It affects signaling pathways such as the MAPK/ERK pathway, which is crucial in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(thiophene-3-carboxamido)phenyl)benzofuran-2-carboxamide is unique due to its dual incorporation of thiophene and benzofuran rings, which confer distinct electronic properties and biological activities. This duality enhances its potential as a versatile pharmacophore in drug design.

Properties

IUPAC Name

N-[2-(thiophene-3-carbonylamino)phenyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O3S/c23-19(14-9-10-26-12-14)21-15-6-2-3-7-16(15)22-20(24)18-11-13-5-1-4-8-17(13)25-18/h1-12H,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSDXUWDFLFPGCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=CC=C3NC(=O)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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